molecular formula C19H23N5 B2745784 1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415551-68-5

1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole

Numéro de catalogue B2745784
Numéro CAS: 2415551-68-5
Poids moléculaire: 321.428
Clé InChI: IIMKEHYDRSJRFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole, commonly known as EAI045, is a small molecule inhibitor that has attracted attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

EAI045 binds to the ATP-binding site of the EGFR kinase domain, preventing ATP from binding and inhibiting the kinase activity of the receptor. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival (Jia et al., 2016).
Biochemical and Physiological Effects
EAI045 has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines that harbor the EGFR T790M mutation (Jia et al., 2016). It has also been found to inhibit tumor growth in mouse models of NSCLC (Wang et al., 2016). In addition, EAI045 has been shown to have minimal toxicity in normal cells (Wang et al., 2016).

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of EAI045 is its high selectivity for the EGFR T790M mutant, which reduces the risk of off-target effects. However, EAI045 has limited aqueous solubility, which can make it difficult to use in in vitro experiments (Jia et al., 2016).

Orientations Futures

There are several potential future directions for the research on EAI045. One area of interest is the development of combination therapies that include EAI045 and other targeted agents, such as immune checkpoint inhibitors, to enhance the therapeutic efficacy of EAI045 (Jia et al., 2016). Another area of interest is the investigation of the potential of EAI045 in other EGFR mutant forms, such as exon 20 insertions (Wang et al., 2016).
Conclusion
EAI045 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential application in cancer therapy. Its high selectivity for the EGFR T790M mutant and minimal toxicity in normal cells make it an attractive candidate for further research. Future studies on the combination therapies and investigation of its potential in other EGFR mutant forms may provide additional insights into the therapeutic potential of EAI045.

Méthodes De Synthèse

EAI045 is synthesized through a multistep process that involves the reaction of 5-ethylpyrimidine-2-carboxylic acid with 1,3-diaminopropane to form a pyrimidine-2,4-diamine intermediate. This intermediate is then reacted with 3-azetidinone and 2-bromo-1-(1-methylethyl)benzimidazole to form EAI045 (Wang et al., 2016).

Applications De Recherche Scientifique

EAI045 has been extensively studied for its potential application in cancer therapy. It has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR) T790M mutant, which is commonly found in non-small cell lung cancer (NSCLC) patients (Jia et al., 2016). EAI045 has also been found to be effective against other EGFR mutant forms, such as L858R and exon 19 deletions (Wang et al., 2016).

Propriétés

IUPAC Name

1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-4-14-9-20-19(21-10-14)23-11-15(12-23)24-17-8-6-5-7-16(17)22-18(24)13(2)3/h5-10,13,15H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMKEHYDRSJRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.